Impurity Specification Limit in Efavirenz API
Industrial batch data for efavirenz API show that deschloro species are controlled to a specification threshold below 0.05 to 0.1 percent, which is a stricter limit than the below 0.2 to 0.3 percent routinely applied to major hydroxylated impurities . This tighter specification reflects the fact that the deschloro impurity is a direct structural analog of the active pharmaceutical ingredient lacking a single substituent, making its chromatographic resolution from efavirenz more challenging and its quantitative control more critical for batch release.
| Evidence Dimension | Specified impurity limit in efavirenz API (percent area) |
|---|---|
| Target Compound Data | Deschloro species: below 0.05 to 0.1% |
| Comparator Or Baseline | Major hydroxylated impurities (e.g., 8-hydroxyefavirenz): below 0.2 to 0.3% |
| Quantified Difference | Deschloro limit is 50–75% lower (more stringent) than the limit for hydroxylated impurity species |
| Conditions | Chiral HPLC or validated LC–MS on production batches; data aggregated from multiple vendor specifications |
Why This Matters
The more stringent specification limit for deschloro species directly increases the demand for high-purity deschloro-(S)-efavirenz reference standards during analytical method validation and routine QC, because accurate quantitation at this low threshold requires a matched, well-characterized reference material.
